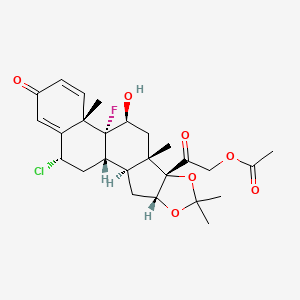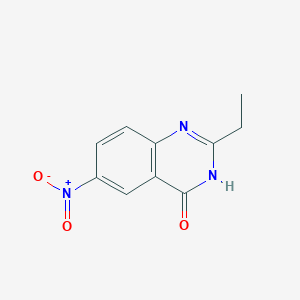
2-ethyl-6-nitroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-6-nitro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 6th position and the ethyl group at the 2nd position in the quinazolinone ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-nitro-1H-quinazolin-4-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one.
Nitration: The hydrogen atom at the 6th position of the resulting 3(H)-quinazolin-4-one is replaced by a nitro group using a nitriding compound.
Alkylation: The ethyl group is introduced at the 2nd position through an alkylation reaction using ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 2-ethyl-6-nitro-1H-quinazolin-4-one follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-ethyl-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas (H2) with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: 2-ethyl-6-amino-1H-quinazolin-4-one.
Oxidation: 2-carboxy-6-nitro-1H-quinazolin-4-one.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other quinazolinone derivatives.
Biology: Exhibits antimicrobial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
Medicine: Potential therapeutic agent for treating bacterial infections and as a lead compound for developing new antibiotics.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-ethyl-6-nitro-1H-quinazolin-4-one involves its interaction with bacterial enzymes and proteins. The nitro group is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication.
類似化合物との比較
2-ethyl-6-nitro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
6-nitro-3(H)-quinazolin-4-one: Lacks the ethyl group at the 2nd position, which may affect its biological activity.
2-methyl-6-nitro-1H-quinazolin-4-one: Contains a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
2-ethyl-4(3H)-quinazolinone: Lacks the nitro group at the 6th position, which may reduce its antimicrobial activity.
The presence of both the ethyl and nitro groups in 2-ethyl-6-nitro-1H-quinazolin-4-one makes it unique and potentially more effective as an antimicrobial agent compared to its analogs.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2-ethyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-8-4-3-6(13(15)16)5-7(8)10(14)12-9/h3-5H,2H2,1H3,(H,11,12,14) |
InChIキー |
VIVANYUABSWCDK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


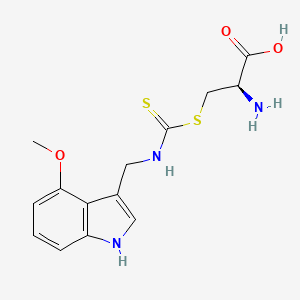
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
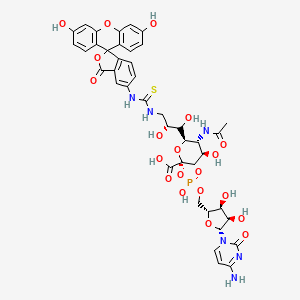


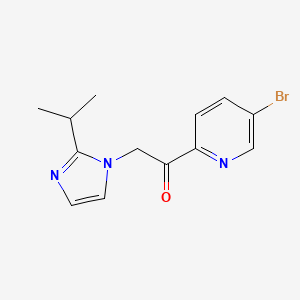
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
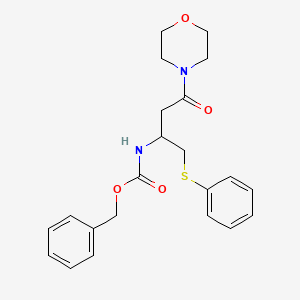
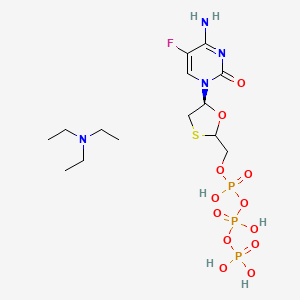
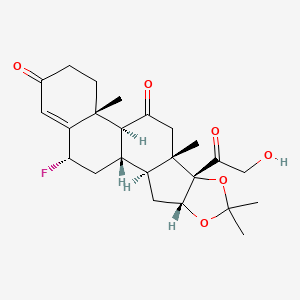

![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)

